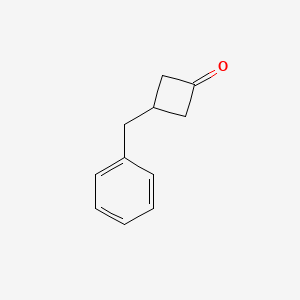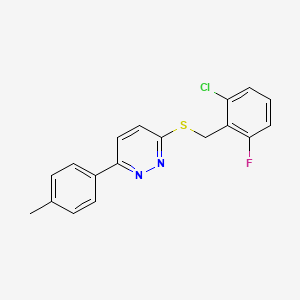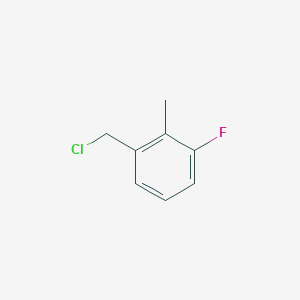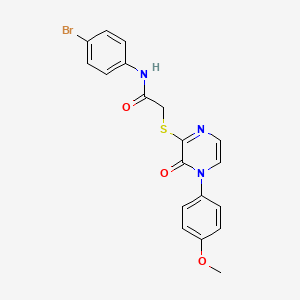
3-Benzylcyclobutanone
説明
3-Benzylcyclobutanone is a chemical compound with the CAS Number: 55262-02-7 . It has a molecular weight of 160.22 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 3-Benzylcyclobutanone is 1S/C11H12O/c12-11-7-10 (8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis
3-Benzylcyclobutanone is a pale-yellow to yellow-brown liquid . It has a molecular weight of 160.22 . The compound is typically stored at room temperature .科学的研究の応用
Synthetic Methodologies and Functionalization
3-Benzylcyclobutanone: has been a subject of interest in synthetic chemistry. Researchers have explored various methods for its synthesis and functionalization. Notably, organo- and biocatalyzed approaches have yielded promising results. These eco-friendly methods allow access to cyclobutane-containing molecules, which can serve as versatile building blocks for further transformations .
Total Synthesis of Bioactive Compounds
The compound’s strained four-membered ring structure has been exploited in total synthesis strategies. In recent reports, 3-Benzylcyclobutanone served as a key intermediate for the construction of bioactive compounds and pharmaceutical agents. Its unique reactivity enables the creation of complex molecular architectures .
Stereocontrolled Reactions and Ring Enlargement
Researchers have investigated stereocontrolled reactions involving 3-Benzylcyclobutanone . These reactions allow precise control over the configuration of the cyclobutane ring. Additionally, ring enlargement processes have been explored, leading to larger carbocyclic structures. Metal-free methodologies have been particularly valuable in achieving these transformations .
Alkylation and Cycloaddition Reactions
The compound’s reactivity extends to alkylation and cycloaddition reactions. By selectively modifying the benzyl or carbonyl group, researchers can access diverse derivatives. These reactions play a crucial role in designing novel molecules with specific properties .
Biocatalysis and Oxidation
Biocatalytic approaches have been employed to functionalize 3-Benzylcyclobutanone . Enzymes can catalyze regio- and stereoselective transformations, expanding its synthetic potential. Additionally, oxidation reactions allow access to valuable intermediates for further elaboration .
Potential Medicinal Applications
While specific bioactive compounds derived from 3-Benzylcyclobutanone have not been extensively studied, its unique structure suggests potential medicinal applications. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to uncover therapeutic properties .
Safety and Hazards
The safety information for 3-Benzylcyclobutanone indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .
Relevant Papers I found a paper titled “Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones” that might be relevant . Another potentially relevant paper is "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" . These papers could provide more detailed information on the synthesis and functionalization of cyclobutanes and cyclobutanones.
特性
IUPAC Name |
3-benzylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLIYHFLAJTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylcyclobutanone | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)


![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)